4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol
Description
This compound is a pyrazole-based derivative featuring two conjugated ethenyl groups bridging substituted hydroxyphenyl moieties. The central pyrazole ring is substituted with a phenyl group at position 2 and a hydroxyphenyl-ethenyl chain at position 4. Its extended π-conjugation system suggests applications in photophysical studies or as a bioactive molecule, particularly in mimicking natural polyphenols like curcumin .
Properties
IUPAC Name |
4-[2-[5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-32-26-16-19(10-14-24(26)30)8-12-21-18-23(29(28-21)22-6-4-3-5-7-22)13-9-20-11-15-25(31)27(17-20)33-2/h3-18,30-31H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOCIDQIFWYHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the phenyl and methoxyphenyl groups through various coupling reactions. The final steps often involve the formation of the ethenyl linkages and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The ethenyl linkages can be reduced to form ethyl groups.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted phenols and ethers.
Scientific Research Applications
4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues with Fluorinated Substituents
describes three fluorinated pyrazole derivatives (compounds 13–15 ) with structural similarities to the target compound. Key differences include:
- Substituent Position and Type : Compounds 13–15 feature fluorine atoms on the hydroxyphenyl rings (e.g., 3-fluoro-4-hydroxyphenyl in 13 vs. 2,4-difluoro-3-hydroxyphenyl in 14 ), whereas the target compound lacks fluorine but retains methoxy and hydroxyl groups.
- Synthesis: The fluorinated analogues are synthesized from fluorinated diketones, while the target compound likely originates from non-fluorinated precursors.
- Spectroscopic Properties :
Table 1: Comparison of Key Properties
| Property | Target Compound | Compound 13 | Compound 14 |
|---|---|---|---|
| Molecular Formula | C₂₅H₂₀N₂O₄ | C₁₉H₁₄FN₂O | C₁₉H₁₃F₂N₂O |
| Substituents | 3-OCH₃, 4-OH (×2) | 3-F, 4-OH | 2,4-F, 3-OH |
| Melting Point | Not reported | 168–170°C | 155–157°C |
| λmax (UV-Vis) | ~370 nm (π→π*) | ~350 nm | ~345 nm |
Curcumin-Based Analogues
highlights curcumin derivatives (compounds 4–6) with pyrazole or isoxazole cores. These share the target compound’s ethenyl-linked methoxyphenol motifs but differ in heterocycle substitution:
- Compound 4: Isoxazole core with isopropyl and methoxyphenol groups.
- Compound 5: Pyrazole core with dual methoxyphenol substituents.
- Compound 6 : Pyrazole-carboxamide derivative.
Table 2: Protein Interaction Profiles
| Compound | Key Interactions (Abl-Kinase) |
|---|---|
| Target Compound | H-bond: MET 318; π-π: TYR 253, PHE 382 |
| Compound 4 | H-bond: MET 318; π-π: TYR 253, PHE 382 |
| Compound 6 | H-bond: MET 318, ILE 313; π-π: PHE 382 |
Triazole-Based Analogues
–9 describe triazole derivatives with sulfanyl or hydrazone substituents. While structurally distinct (triazole vs. pyrazole core), these compounds share methoxyphenol and ethenyl motifs:
- Electron Effects : The triazole’s electron-deficient nature (cf. pyrazole’s moderate aromaticity) reduces π-conjugation, shifting UV-Vis absorption to lower wavelengths (e.g., ~320 nm vs. ~370 nm in the target compound).
- Solubility : Triazole derivatives with sulfanyl groups (e.g., ) exhibit higher aqueous solubility due to thiol-mediated hydrogen bonding .
Research Findings and Implications
- Bioactivity Potential: Its dual methoxyphenol groups enhance antioxidant capacity, as seen in curcumin analogues, but the absence of fluorine may reduce metabolic stability .
- Spectroscopic Utility : The extended conjugation system makes it a candidate for fluorescence-based sensing, though its quantum yield is lower than fluorinated analogues due to reduced electron-withdrawing effects .
Biological Activity
The compound 4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol, also known by its CAS number 1019110-87-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.43 g/mol. The structure features a pyrazole core, methoxy groups, and phenolic components which are crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Properties :
- Compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancers. For instance, derivatives containing the 1H-pyrazole scaffold have shown IC50 values in the low micromolar range, indicating potent anticancer activity .
- A study reported that related pyrazole derivatives exhibited cytotoxicity against MCF7 and HepG2 cells with IC50 values as low as 0.39 µM .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Inhibition of Cell Proliferation : The presence of the pyrazole ring is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis .
- Molecular Docking Studies : Computational analyses have indicated that this compound can effectively bind to target proteins involved in cancer progression, such as Aurora kinases .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.39 | |
| Compound B | A549 | 26 | |
| Compound C | HepG2 | 0.46 | |
| Compound D | HCT116 | 0.01 |
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound E | E. coli | 15 | |
| Compound F | S. aureus | 20 | |
| Compound G | C. albicans | 10 |
Case Studies
Several case studies illustrate the biological efficacy of pyrazole derivatives:
-
Case Study on Anticancer Activity :
In vitro studies demonstrated that a series of pyrazole derivatives significantly inhibited the growth of MCF7 breast cancer cells, with one compound showing an IC50 value of 0.39 µM, suggesting a strong potential for development as an anticancer agent. -
Case Study on Anti-inflammatory Effects :
A study evaluated a related derivative's ability to inhibit COX enzymes in a murine model of inflammation, resulting in reduced edema and pain response compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
